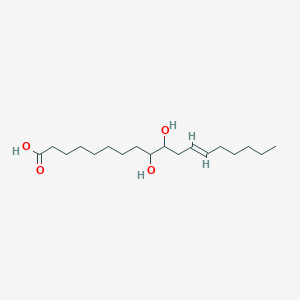

9,10-Dihydroxy-12-octadecenoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

9, 10-Dihome, also known as 9, 10-dhoa or leukotoxin diol, belongs to the class of organic compounds known as long-chain fatty acids. These are fatty acids with an aliphatic tail that contains between 13 and 21 carbon atoms. Thus, 9, 10-dihome is considered to be an octadecanoid lipid molecule. 9, 10-Dihome is considered to be a practically insoluble (in water) and relatively neutral molecule. 9, 10-Dihome has been detected in multiple biofluids, such as blood, cerebrospinal fluid, and urine. Within the cell, 9, 10-dihome is primarily located in the membrane (predicted from logP), cytoplasm and adiposome.

科学的研究の応用

Biochemical Significance

9,10-DHOME is recognized as a naturally occurring ligand for peroxisome proliferator-activated receptor gamma (PPARγ), which plays a crucial role in lipid metabolism and glucose homeostasis. Its structure allows it to interact with various cellular pathways, influencing adipogenesis and inflammation.

Metabolic Regulation

9,10-DHOME has been implicated in the regulation of systemic metabolism. Research indicates that it may have beneficial effects on body mass index (BMI) and insulin sensitivity. For instance, studies have shown that 9,10-DHOME levels inversely correlate with BMI and can activate calcium influx in metabolic pathways .

Inflammation Modulation

The compound exhibits pro-inflammatory properties at certain concentrations. It has been found to stimulate neutrophil chemotaxis in vitro at physiological concentrations between 1-100 nM . Additionally, it suppresses the neutrophil respiratory burst through mechanisms distinct from traditional inhibitors . This duality suggests potential therapeutic applications in managing inflammatory responses.

Cellular Signaling

Research has demonstrated that 9,10-DHOME can influence cell signaling pathways involved in pain sensation and cellular stress responses. In vivo studies have indicated that it acts as an endogenous agonist for transient receptor potential vanilloid (TRPV) channels, affecting pain perception .

Case Studies

| Study | Findings | Implications |

|---|---|---|

| Markaverich et al. (2005) | Disrupted estrous cycle in female rats with a mixture of DiHOMEs | Suggests endocrine-disrupting potential |

| Lecka-Czernik et al. (2002) | Stimulated adipogenesis but inhibited osteoblastogenesis | Potential implications for obesity treatment |

| Sisignano et al. (2016) | Induced pain responses in wild-type mice via TRPV1 activation | Insights into pain management strategies |

Toxicological Insights

While 9,10-DHOME shows promise for therapeutic applications, its toxicity profile warrants caution. Studies indicate that it can induce mitochondrial dysfunction at higher concentrations, leading to cell death . This highlights the importance of dosage when considering its application in clinical settings.

化学反応の分析

Oxidation and Degradation Pathways

9,10-DHOME undergoes further oxidative modifications, particularly in biological systems:

-

Peroxidation : In the presence of reactive oxygen species (ROS), 9,10-DHOME can form peroxidation products, including 8-oxo derivatives (e.g., 9,10-dihydroxy-8-oxo-12-octadecenoic acid) .

-

β-Oxidation : Mitochondrial β-oxidation shortens the carbon chain, producing metabolites like decanoic acid derivatives .

Receptor Binding

9,10-DHOME acts as a ligand for peroxisome proliferator-activated receptor gamma (PPARγ) , modulating adipocyte differentiation and osteoblast inhibition .

Neutrophil Modulation

-

Chemotaxis : 9,10-DHOME attracts neutrophils via calcium-dependent signaling .

-

Respiratory Burst Suppression : It inhibits neutrophil respiratory burst by targeting NADPH oxidase, distinct from cyclosporin H or lipoxin A4 .

Comparative Reactivity of DiHOME Isomers

| Property | 9,10-DHOME | 12,13-DHOME |

|---|---|---|

| Precursor | 9,10-EpOME | 12,13-EpOME |

| Receptor Affinity | PPARγ | PPARα |

| Biological Role | Adipogenesis inhibition | Fatty acid uptake stimulation |

Structural Confirmation

Spectroscopic Data

-

Mass Spectrometry : Dominant peaks at m/z 314.5 (M+H⁺) and fragment ions at m/z 171.1 (C9H15O3⁺) .

-

NMR : Characteristic hydroxyl proton signals at δ 4.1–4.3 ppm and olefinic protons at δ 5.3–5.5 ppm .

Research Findings

-

Metabolic Regulation : 9,10-DHOME inversely correlates with body mass index (BMI) in human studies, suggesting a role in lipid metabolism .

-

Calcium Signaling : At physiological concentrations (1–100 nM), 9,10-DHOME activates calcium influx in adipocytes, enhancing fatty acid transport .

Stability and Degradation

特性

分子式 |

C18H34O4 |

|---|---|

分子量 |

314.5 g/mol |

IUPAC名 |

(E)-9,10-dihydroxyoctadec-12-enoic acid |

InChI |

InChI=1S/C18H34O4/c1-2-3-4-5-7-10-13-16(19)17(20)14-11-8-6-9-12-15-18(21)22/h7,10,16-17,19-20H,2-6,8-9,11-15H2,1H3,(H,21,22)/b10-7+ |

InChIキー |

XEBKSQSGNGRGDW-JXMROGBWSA-N |

SMILES |

CCCCCC=CCC(C(CCCCCCCC(=O)O)O)O |

異性体SMILES |

CCCCC/C=C/CC(C(CCCCCCCC(=O)O)O)O |

正規SMILES |

CCCCCC=CCC(C(CCCCCCCC(=O)O)O)O |

melting_point |

59-59.5°C |

物理的記述 |

Solid |

同義語 |

9,10-dihydroxy-12-octadecenoic acid leukotoxin-diol Lx-diol |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。